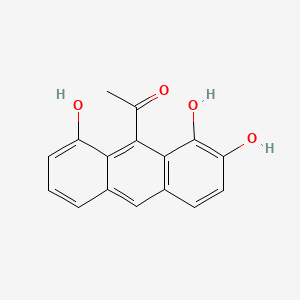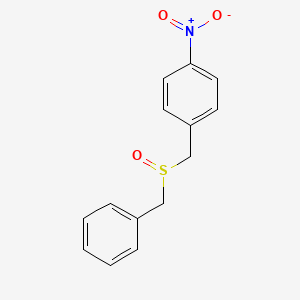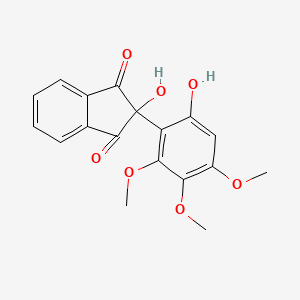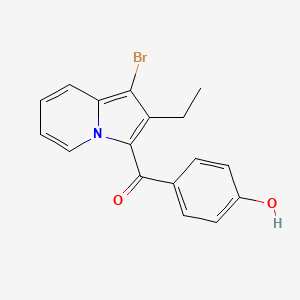![molecular formula C11H14N2O2S B14443834 2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide CAS No. 76177-07-6](/img/structure/B14443834.png)
2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide is an organic compound belonging to the class of amides It features a phenyl group attached to an acetamide moiety, with a sulfanylethyl group linked to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide typically involves the reaction of a phenylacetic acid derivative with an amine containing a sulfanylethyl group. The process can be summarized as follows:
Formation of Acyl Chloride: Phenylacetic acid is first converted to its acyl chloride derivative using reagents like thionyl chloride (SOCl₂).
Amide Formation: The acyl chloride is then reacted with the amine (containing the sulfanylethyl group) in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs.
化学反应分析
Types of Reactions
2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
科学研究应用
2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing their activity.
相似化合物的比较
Similar Compounds
2-Phenylacetamide: Lacks the sulfanylethyl group, making it less reactive in certain chemical reactions.
N-Phenylacetamide: Contains a phenyl group attached to the nitrogen atom but lacks the sulfanylethyl group.
2-Phenyl-N-ethylacetamide: Similar structure but with an ethyl group instead of a sulfanylethyl group.
Uniqueness
2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide is unique due to the presence of the sulfanylethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
76177-07-6 |
|---|---|
分子式 |
C11H14N2O2S |
分子量 |
238.31 g/mol |
IUPAC 名称 |
2-phenyl-N-(2-sulfanylethylcarbamoyl)acetamide |
InChI |
InChI=1S/C11H14N2O2S/c14-10(13-11(15)12-6-7-16)8-9-4-2-1-3-5-9/h1-5,16H,6-8H2,(H2,12,13,14,15) |
InChI 键 |
TYBZCAZETBHLAP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NC(=O)NCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)

![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)










